Product packaging for 2-(2-Aminoethylamino)-5-methoxypyridine(Cat. No.:)

2-(2-Aminoethylamino)-5-methoxypyridine

Cat. No.: B8595648
M. Wt: 167.21 g/mol
InChI Key: OXOCDELZACOVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethylamino)-5-methoxypyridine is a chemical intermediate of interest in medicinal chemistry and drug discovery research. Its structure, featuring a 5-methoxypyridine ring and a diamine side chain, suggests potential as a key building block for the synthesis of more complex molecules. Based on studies of structurally related compounds, this reagent is primarily valued for its role in the exploration and development of kinase inhibitors . Researchers utilize similar aminopyridine derivatives as core fragments in the design of potent, dual-acting inhibitors targeting the PI3K/mTOR signaling pathway, a critical target in oncology research due to its role in cell proliferation and survival . The compound's functional groups allow it to act as a versatile scaffold that can be further modified to optimize binding affinity and selectivity for target proteins. Its applications extend to other areas of pharmacological investigation, including the development of antibacterial agents, where related aminopyridine and aminoquinoline conjugates have been explored for their ability to bind to ribosomal RNA and overcome bacterial resistance . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O B8595648 2-(2-Aminoethylamino)-5-methoxypyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N'-(5-methoxypyridin-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C8H13N3O/c1-12-7-2-3-8(11-6-7)10-5-4-9/h2-3,6H,4-5,9H2,1H3,(H,10,11)

InChI Key

OXOCDELZACOVAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)NCCN

Origin of Product

United States

Synthetic Methodologies for 2 2 Aminoethylamino 5 Methoxypyridine and Analogues

Strategies for the Construction of the 2-Amino-5-methoxypyridine (B21397) Core

The formation of the substituted pyridine (B92270) core is a critical precursor step. Methodologies often begin with commercially available, simpler pyridine derivatives that are functionalized in a regioselective manner.

The precise placement of functional groups on the pyridine ring is paramount. Halogen atoms serve as versatile handles for introducing other functionalities through cross-coupling reactions. However, obtaining the desired halogenated isomer can be challenging.

The "halogen-dance" reaction is a powerful tool for the isomerization of halopyridines. clockss.org This base-catalyzed intramolecular rearrangement allows for the migration of a halogen atom (typically bromine or iodine) to a more thermodynamically stable position, often enabling access to isomers that are difficult to synthesize directly. clockss.orgresearchgate.net The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the pyridine ring, leading to a halogen shift. clockss.org This strategy provides flexibility in functionalizing the pyridine skeleton in ways that classical methods cannot easily achieve. clockss.orgresearchgate.net

Once the halogen is in the desired position (e.g., at C-5), cross-coupling reactions offer a robust method for C-C or C-heteroatom bond formation. nih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura or Negishi couplings are widely used to introduce a variety of substituents. researchgate.netnih.gov While not directly used for installing the methoxy (B1213986) or amino groups in the primary synthetic routes to the core, these cross-coupling methods are fundamental for creating a diverse range of analogues.

Reaction Type Substrate Example Conditions Outcome Reference
Halogen-Dance3-Bromo-4-ethoxypyridineLDA or n-BuLiHalogen migration clockss.org
Halogen-Dance2-Bromo-4-iodopyridinei-PrMgClIsomerization clockss.org
Cross-CouplingPolyhalogenated PyridinesPd Catalyst, LigandSite-selective functionalization nih.gov

A common and direct route to the 5-methoxy substituted pyridine core involves the methoxylation of a pre-existing halogenated pyridine. A convenient synthesis starts with 2-amino-5-bromopyridine (B118841) or 2-amino-5-iodopyridine. google.comresearchgate.netasianpubs.org The methoxy group is introduced through a nucleophilic substitution reaction using sodium methoxide (B1231860) in a solvent like methanol, often with copper powder as a catalyst at elevated temperatures and pressures. prepchem.com This step directly yields 2-amino-5-methoxypyridine. researchgate.netprepchem.com

Conversely, demethylation reactions are employed to convert methoxypyridines into their corresponding hydroxypyridine analogues. google.com Reagents such as boron tribromide or strong acids like hydrobromic acid or sulfuric acid can be used to cleave the methyl-ether bond. google.comresearchgate.netasianpubs.org While this produces the hydroxy derivative, it highlights the chemical pathways available for manipulating the oxygen-based substituent at the 5-position. In some contexts, demethylation of pyridine compounds can also refer to the removal of a methyl group from a position adjacent to the ring nitrogen using a nickel-oxide catalyst. google.com

Starting Material Reagents Product Reaction Type Reference
2-Amino-5-iodopyridineSodium methoxide, Copper powder, Methanol2-Amino-5-methoxypyridineMethoxylation prepchem.com
5-Bromo-2-(protected)pyridineSodium methylate5-Methoxy-2-(protected)pyridineMethoxylation researchgate.netasianpubs.org
2-(protected)-5-methoxypyridineHydrobromic acid in acetic acid2-Amino-5-hydroxypyridine (B112774) hydrobromateDemethylation google.com

When performing reactions on multifunctional molecules like 2-amino-5-halopyridine, the existing primary amino group can interfere with subsequent chemical steps, such as the methoxylation reaction. researchgate.net To prevent unwanted side reactions, the amino group is temporarily masked with a protecting group. organic-chemistry.org

A widely used strategy for protecting the 2-amino group on the pyridine ring involves a condensation reaction with 2,5-hexanedione. google.comresearchgate.netasianpubs.org This reaction forms a stable 2,5-dimethyl-1H-pyrrol-1-yl group, effectively protecting the nitrogen. researchgate.netasianpubs.org This pyrrole-protected intermediate, 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, is then subjected to the methoxylation reaction. researchgate.netasianpubs.org After the desired modification at the 5-position is complete, the protecting group can be removed. Deprotection is typically achieved under acidic conditions or with reagents like hydroxylamine (B1172632) hydrochloride to regenerate the free 2-amino group, yielding 2-amino-5-methoxypyridine. researchgate.netasianpubs.org The use of such protecting groups is a cornerstone of modern organic synthesis, allowing for selective and high-yield transformations. organic-chemistry.org

Introduction of the Aminoethylamino Side Chain

With the 2-amino-5-methoxypyridine core (or a suitable halogenated precursor) in hand, the final key step is the installation of the N-(2-aminoethyl) group at the 2-position. This is accomplished via C-N bond formation, for which several methods exist.

The classical approach to forming the C-N bond at the 2-position of a pyridine ring is through a nucleophilic aromatic substitution (SNAr) reaction. quimicaorganica.org The pyridine ring is inherently electron-deficient, which makes positions 2 and 4 susceptible to attack by nucleophiles, especially when a good leaving group like a halogen is present. quimicaorganica.orgyoutube.com

In this methodology, a precursor such as 2-bromo-5-methoxypyridine (B47582) is treated with ethylenediamine (B42938). The primary amino group of ethylenediamine acts as the nucleophile, attacking the carbon atom bearing the bromine and displacing it. This addition-elimination mechanism is facilitated by the ring nitrogen, which helps to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com This method is often performed at elevated temperatures and provides a direct route to the desired product.

A more modern and often more efficient method for C-N bond formation is the Palladium-catalyzed Buchwald-Hartwig amination. nih.govresearchgate.netnih.gov This cross-coupling reaction has become a central tool in synthetic chemistry due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to traditional SNAr reactions. researchgate.netnih.gov

The reaction involves coupling an aryl halide (2-bromo- or 2-chloro-5-methoxypyridine) with an amine (ethylenediamine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand (e.g., RuPhos, BrettPhos) is crucial for the reaction's success and can be tuned to optimize the yield. researchgate.net The use of palladium precatalysts can simplify the reaction setup and improve reliability. nih.gov This powerful method allows for the efficient construction of the C(aryl)-N bond, providing a versatile and high-yielding pathway to 2-(2-Aminoethylamino)-5-methoxypyridine and its analogues. nih.govnih.gov

Catalyst System Component Function Example Reference
Palladium PrecursorSource of active Pd(0) catalystPd(OAc)₂, Pd₂(dba)₃ nih.gov
LigandStabilizes catalyst, facilitates reaction cycleRuPhos, BrettPhos, other phosphines researchgate.net
BaseActivates the amine, neutralizes acid byproductNaO-t-Bu, LiHMDS, Cs₂CO₃ nih.govresearchgate.net
SolventSolubilizes reactantsToluene, Dioxane, DMF nih.gov

Amine-Based Cyclization and Rearrangement Reactions for Related Systems

Amine-based cyclization and rearrangement reactions are pivotal in constructing and modifying pyridine rings and related heterocyclic systems. A notable example is the Truce–Smiles rearrangement, an intramolecular nucleophilic aromatic substitution that facilitates the formation of new carbon-carbon bonds. nih.gov This reaction has been adapted for the synthesis of polysubstituted pyridines and pyrazines from amino acid-based sulfonamides. nih.gov

The general mechanism of the Truce-Smiles rearrangement involves the deprotonation of a carbon atom adjacent to a sulfone group, creating a carbanion. nih.gov This carbanion then acts as an intramolecular nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group. This process has been effectively utilized in solid-phase synthesis to generate tetrasubstituted pyridines. acs.org In one such approach, an immobilized L-glutamic acid β-methyl ester is sulfonylated and subsequently alkylated. nih.gov The resulting sulfonamide undergoes a base-catalyzed Truce-Smiles rearrangement, followed by aldol (B89426) condensation and oxidation, to yield the desired pyridine structure upon cleavage from the resin. nih.govnih.gov

Theoretical studies on the related S–N type Smiles rearrangement on pyridine rings have elucidated the mechanism, confirming that the reaction preferentially proceeds via an intramolecular ipso-substitution pathway. asianpubs.org These rearrangements are valuable for creating complex substitution patterns on the pyridine scaffold that might be difficult to achieve through other synthetic routes. nih.gov

Table 1: Overview of Truce-Smiles Rearrangement for Pyridine Synthesis

FeatureDescriptionReference(s)
Reaction Type Intramolecular nucleophilic aromatic substitution (SNAr). nih.gov
Key Intermediate Meisenheimer adduct. nih.gov
Nucleophile Carbanion, typically generated by deprotonation of a benzylic C-H bond. nih.gov
Application Synthesis of polysubstituted pyridines and pyrazines. nih.govnih.gov
Advantages Forms C-C bonds with high atom economy; allows for complex substitution patterns. nih.gov

Stereoselective and Regioselective Synthetic Pathways

The synthesis of specifically substituted pyridines like this compound requires precise control over the position of functional groups (regioselectivity). The construction of the 2,5-disubstituted pyridine core is a key step. A common strategy involves starting with a pre-functionalized pyridine ring. For instance, the synthesis of 2-amino-5-methoxypyridine can be achieved from 2-amino-5-bromopyridine through a methoxylation step. prepchem.com Another route uses 2-amino-5-iodopyridine, which is reacted with sodium methoxide in the presence of a copper catalyst. mdpi.com These methods ensure the correct placement of the amino and methoxy groups at the C2 and C5 positions, respectively.

Further development in pyridine synthesis has led to novel regioselective methods. For example, a ring opening and closing cascade (ROCC) mechanism has been developed for the synthesis of 2-aryl-5-benzoylpyridine derivatives using an Fe/NH₄Cl reducing system. asianpubs.org The direct C-4 alkylation of pyridines, historically a challenge, has been achieved with high regioselectivity by using a maleate-derived blocking group to direct Minisci-type reactions. researchgate.net

For the synthesis of chiral analogues, stereoselective methods are employed. Highly enantioselective catalytic transformations can convert β-substituted alkenyl pyridines into a variety of alkylated chiral pyridines. nih.govnih.gov This is often achieved through the use of a copper-chiral diphosphine ligand catalyst in conjunction with a Lewis acid to enhance reactivity. nih.govnih.gov Another approach to stereoselective synthesis involves the nucleophilic addition of Grignard reagents to chiral pyridinium (B92312) salts derived from precursors like 4-methoxypyridine, which has been successfully applied to the synthesis of chiral pyridinones. researchgate.net

Table 2: Selected Regio- and Stereoselective Synthetic Methods for Pyridine Derivatives

MethodFocusKey Reagents/CatalystsOutcomeReference(s)
Methoxylation Regioselective2-Amino-5-halopyridine, Sodium Methoxide, Copper catalyst2-Amino-5-methoxypyridine prepchem.commdpi.com
ROCC Mechanism RegioselectiveIsoxazole derivatives, Fe/NH₄Cl2,5-Disubstituted pyridines asianpubs.org
Lewis Acid/Copper Catalysis Stereoselectiveβ-Alkenyl pyridines, Grignard reagents, Chiral diphosphine ligandChiral alkylated pyridines nih.govnih.gov
Chiral Pyridinium Salt Stereoselective4-Methoxypyridine, Grignard reagentsChiral pyridinones researchgate.net

Novel Catalyst Systems in the Synthesis of Substituted Pyridines

Modern synthetic chemistry increasingly relies on novel catalyst systems to improve efficiency, selectivity, and substrate scope in the synthesis of substituted pyridines. Transition metal catalysts are particularly prominent. Palladium, rhodium, iridium, ruthenium, cobalt, and copper have all been employed in the cross-coupling reactions of N-aryl-2-aminopyridines, which serve as versatile precursors for more complex nitrogen-containing heterocycles. mdpi.com For example, Pd(II)-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes is an effective method for producing N-(2-pyridyl)indole frameworks. mdpi.com

Catalyst-free methods provide a valuable alternative, often under milder conditions. One such method involves the alkylation of 2-mercaptopyridine (B119420) with 1,2-dibromoethane (B42909) to form a cyclic dihydrothiazolopyridinium salt, which then reacts with amines to yield 2-aminopyridines without the need for a metal catalyst. chiralen.com

More recently, nanocatalysts have emerged as a focal point in the synthesis of polysubstituted pyridines through multicomponent reactions. nih.gov These catalysts offer advantages such as high efficiency, reusability, and often milder reaction conditions. Similarly, metal-organic frameworks (MOFs) have been used as heterogeneous catalysts, for instance in the synthesis of 2,4,6-trisubstituted pyridines. These porous materials are valued for their low cost and ease of separation from the reaction mixture.

Table 3: Comparison of Catalyst Systems for Substituted Pyridine Synthesis

Catalyst SystemCatalyst Example(s)Typical ReactionAdvantagesReference(s)
Transition Metals Pd(MeCN)₂Cl₂, [RhCp*Cl₂]₂C-H activation, annulation, cross-couplingHigh efficiency, broad substrate scope mdpi.com
Nanocatalysts Nano-TiO₂, CaO@SiO₂@BAILMulticomponent reactionsHigh yields, reusability, green conditions nih.gov
Metal-Organic Frameworks (MOFs) PET@UiO-66Multicomponent synthesis of triarylpyridinesHeterogeneous, reusable, low cost, operational simplicity
Catalyst-Free N/AReaction of dihydrothiazolopyridinium salts with aminesMild conditions, avoids metal contamination chiralen.com

Sustainable Synthesis and Process Optimization Considerations

Sustainable or "green" chemistry principles are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and improve process efficiency. Key strategies include the use of one-pot multicomponent reactions (MCRs), microwave irradiation, and environmentally benign catalysts and solvents. prepchem.com

The use of microwave-assisted synthesis has been recognized as a valuable green chemistry tool, providing advantages in various organic syntheses by reducing reaction times and often improving yields. prepchem.com The choice of catalyst is also crucial for sustainability. Heterogeneous nanocatalysts are advantageous because they are often reusable and can function under milder, eco-friendly conditions, such as in aqueous media or under ultrasound irradiation. nih.gov The development of protocols using surface-modified vials, such as PET@UiO-66, as reusable catalysts further enhances the sustainability of pyridine synthesis by simplifying catalyst separation and reuse.

Process optimization also involves selecting starting materials that are inexpensive and readily available. For example, some modern syntheses of 2-aminopyridine (B139424) derivatives utilize enaminones as key precursors under solvent-free conditions, further reducing the environmental footprint of the process.

Table 4: Sustainable Approaches in Pyridine Synthesis

ApproachDescriptionKey BenefitsReference(s)
One-Pot Multicomponent Reactions (MCRs) Combining multiple reactants in a single vessel to form the product in one step.Reduced waste, high atom economy, operational simplicity. prepchem.com
Microwave Irradiation Using microwave energy to heat reactions instead of conventional methods.Drastically reduced reaction times, often improved yields, energy efficiency. prepchem.com
Nanocatalysts Employing catalysts at the nanoscale, often heterogeneous.High catalytic activity, reusability, can be used in green solvents like water. nih.gov
Solvent-Free Conditions Conducting reactions without a solvent or in a neat mixture of reactants.Eliminates solvent waste, simplifies workup, reduces environmental impact.

Advanced Spectroscopic and Structural Characterization of 2 2 Aminoethylamino 5 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(2-Aminoethylamino)-5-methoxypyridine, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a detailed map of the molecular framework.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the ethylenediamine (B42938) chain, the methoxy (B1213986) group, and the amine groups.

Aromatic Protons: The three protons on the substituted pyridine ring will appear in the aromatic region (typically δ 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns (splitting) will be dictated by their position relative to the nitrogen atom and the two substituents.

Ethylenediamine Protons: The four methylene (B1212753) (-CH₂-) protons of the ethylaminoethyl chain will likely appear as two distinct multiplets in the aliphatic region (typically δ 2.5-3.5 ppm), reflecting their different chemical environments.

Amine Protons: The protons on the primary (-NH₂) and secondary (-NH-) amine groups can exhibit broad signals whose chemical shifts are sensitive to solvent, concentration, and temperature.

Methoxy Protons: The methoxy group (-OCH₃) will typically present as a sharp singlet, as its protons are equivalent and not coupled to other protons. mdpi.com

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. bhu.ac.in

Pyridine Carbons: The five carbon atoms of the pyridine ring will have characteristic chemical shifts. The carbon atom bonded to the nitrogen (C2) and the carbon bonded to the methoxy group (C5) will be significantly affected by these heteroatoms. testbook.com The carbon atoms in a pyridine ring typically resonate in the range of δ 120-150 ppm. testbook.comresearchgate.net

Ethylenediamine Carbons: The two methylene carbons will appear in the aliphatic region of the spectrum.

Methoxy Carbon: The carbon of the methoxy group is expected at a characteristic chemical shift, typically around δ 55-60 ppm. mdpi.com

Structural UnitExpected ¹H NMR SignalsExpected ¹³C NMR Signals
Pyridine Ring3 signals in the aromatic region (δ 6.5-8.5 ppm), showing coupling.5 signals in the aromatic region (δ 120-150 ppm). testbook.com
-NH-CH₂-CH₂-NH₂2 multiplets for the -CH₂- groups (δ 2.5-3.5 ppm). 2 broad signals for -NH and -NH₂ protons.2 signals in the aliphatic region.
-OCH₃ Group1 sharp singlet (δ 3.5-4.0 ppm). mdpi.com1 signal (δ 55-60 ppm). researchgate.net

2D NMR Spectroscopy Two-dimensional NMR techniques are employed to establish connectivity between atoms. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to confirm the connectivity within the ethylenediamine chain and to assign the relative positions of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.edu This experiment is invaluable for piecing together the entire molecular structure by connecting the different functional groups, for example, by showing a correlation from the methoxy protons to the C5 carbon of the pyridine ring. nih.govscience.gov

High-Resolution Mass Spectrometry (HRMS/HRESIMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (HRESIMS), is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. numberanalytics.com

For this compound, the expected molecular formula is C₈H₁₃N₃O. HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). nih.gov By comparing the experimentally measured exact mass to the calculated theoretical mass of potential formulas, the correct molecular formula can be confirmed. nih.gov The presence of an odd number of nitrogen atoms in the molecule results in an odd nominal molecular weight, a principle known as the "Nitrogen Rule," which provides a quick check of the proposed formula. quora.com

ParameterInformation
Molecular FormulaC₈H₁₃N₃O
Theoretical Monoisotopic Mass167.1059 g/mol
Expected HRESIMS Ion (M+H)⁺168.1131 m/z
PrincipleProvides an exact mass measurement to confirm the elemental composition. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Coordination Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and can also provide information on how the molecule coordinates to a metal center. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). chemrxiv.org

N-H Vibrations: The amine groups (-NH and -NH₂) will show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. Primary amines (R-NH₂) typically show two bands (symmetric and asymmetric stretches), while secondary amines (R₂N-H) show a single band. libretexts.orgpressbooks.pub

C-H Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups are found just below 3000 cm⁻¹. libretexts.org

C=C and C=N Vibrations: The stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

C-O Stretching: The methoxy group will exhibit a strong C-O stretching band, typically in the 1250-1000 cm⁻¹ range.

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. researchgate.net While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, some vibrations may be strong in Raman and weak in IR, and vice versa. For pyridine and its derivatives, the ring breathing and stretching modes are often strong in the Raman spectrum. acs.orgresearchgate.netacs.org Analysis of the Raman spectrum can provide further confirmation of the pyridine core structure and its substitution pattern.

Functional GroupExpected IR Absorption Range (cm⁻¹)Vibrational Mode
Amines (-NH, -NH₂)3300-3500 (sharp, medium) libretexts.orgN-H Stretch
Aromatic C-H3000-3100 (weak) libretexts.orgC-H Stretch
Aliphatic C-H2850-2960 (strong) pressbooks.pubC-H Stretch
Pyridine Ring1400-1600 (medium-strong)C=C and C=N Stretch
Methoxy C-O1000-1250 (strong)C-O Stretch

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. uzh.ch

For this compound, the spectrum is expected to be dominated by electronic transitions within the substituted pyridine ring.

π → π* Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system. They are typically intense and occur at shorter wavelengths.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* anti-bonding orbital. libretexts.org These are generally less intense than π → π* transitions and occur at longer wavelengths. uzh.ch

The positions and intensities of these absorption bands are sensitive to the substituents on the pyridine ring. Both the aminoethylamino and methoxy groups are electron-donating, which can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine. researchgate.netchemrxiv.orgresearchgate.net

X-ray Diffraction Crystallography for Solid-State Molecular Structure and Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing bond lengths, bond angles, and torsional angles. bu.edunumberanalytics.com

A successful crystallographic analysis of this compound would provide:

Unambiguous Confirmation of Connectivity: Verifying the atomic connections established by NMR.

Precise Geometric Parameters: Accurate measurements of all bond lengths and angles.

Conformational Details: The preferred spatial arrangement of the flexible ethylenediamine side chain relative to the pyridine ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, including hydrogen bonding involving the amine groups, which is crucial for understanding the solid-state properties of the material. numberanalytics.comresearchgate.net

Advanced Spectroscopic Techniques for Metal-Complex Characterization (e.g., EPR, Mössbauer Spectroscopy)

The nitrogen atoms in this compound make it an excellent ligand for coordinating with metal ions. When it forms complexes with paramagnetic metals, specialized spectroscopic techniques are required for characterization.

Electron Paramagnetic Resonance (EPR) Spectroscopy EPR (also known as ESR) spectroscopy is a technique used to study chemical species with unpaired electrons, such as transition metal complexes (e.g., Cu(II), Mn(II), V(IV)) or organic radicals. For a copper(II) complex of this compound, the EPR spectrum can provide detailed information about the oxidation state of the copper and the geometry of its coordination environment. researchgate.netnih.govresearchgate.net Analysis of the spectrum's g-values and hyperfine coupling constants can reveal the nature of the donor atoms (in this case, nitrogen) coordinated to the metal center. tandfonline.comcardiff.ac.uk

Mössbauer Spectroscopy Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes, most commonly ⁵⁷Fe. It is exceptionally sensitive to the local chemical environment of the iron atom. If this compound is used to form a complex with iron, Mössbauer spectroscopy can provide precise information on:

Oxidation State: Distinguishing between Fe(II), Fe(III), and other oxidation states. rsc.org

Spin State: Differentiating between high-spin and low-spin iron complexes.

Coordination Environment: The symmetry and nature of the ligands bound to the iron center. nih.govacs.orgrsc.org

These advanced techniques are indispensable for understanding the electronic structure and bonding in metallo-organic systems containing this ligand.

Mechanistic Organic Chemistry and Reactivity of 2 2 Aminoethylamino 5 Methoxypyridine

Nucleophilicity and Basicity of Pyridine (B92270) Nitrogen and Amine Moieties

The structure of 2-(2-Aminoethylamino)-5-methoxypyridine features three nitrogen atoms, each exhibiting distinct basicity and nucleophilicity. These properties are fundamental to understanding the molecule's reactivity. Basicity refers to the ability of a molecule to accept a proton (a thermodynamic concept), while nucleophilicity describes the rate at which a molecule donates an electron pair to an electrophile (a kinetic concept). jove.com

The pyridine nitrogen is sp²-hybridized, and its lone pair of electrons resides in an sp² orbital, which has more s-character than the sp³ orbitals of the amine nitrogens. jove.comquora.com This increased s-character means the lone pair is held more closely to the nucleus, making it less available for donation to a proton. quora.comquora.com Consequently, the pyridine nitrogen is significantly less basic than the aliphatic amine nitrogens in the side chain. quora.comdoubtnut.com For comparison, the pKa of the conjugate acid of pyridine is around 5.2, whereas the pKa values for the conjugate acids of primary and secondary alkylamines are typically in the range of 10-11. alfa-chemistry.comquora.comquora.com

The aminoethylamino side chain contains both a primary and a secondary amine. Generally, secondary amines are slightly more basic than primary amines due to the electron-donating inductive effect of the additional alkyl group. They are also typically more nucleophilic. masterorganicchemistry.comnih.gov However, the correlation between basicity and nucleophilicity is not always direct and can be influenced by steric hindrance. masterorganicchemistry.comnih.gov While secondary amines are often more nucleophilic than primary amines, bulky substituents can diminish this effect. masterorganicchemistry.com In the case of the aminoethylamino chain, steric hindrance is minimal.

Comparative pKa Values of Relevant Nitrogen Compounds
CompoundNitrogen TypepKa of Conjugate Acid
Pyridinesp² Aromatic~5.2
EthylaminePrimary Aliphatic~10.6
DiethylamineSecondary Aliphatic~10.9
Ethylenediamine (B42938) (1st protonation)Primary Aliphatic~9.9
Ethylenediamine (2nd protonation)Primary Aliphatic~6.8

This table presents approximate pKa values for compounds structurally related to the moieties in this compound to illustrate the differences in basicity.

Electronic Effects of the Methoxy (B1213986) Substituent on Pyridine Ring Reactivity

The reactivity of the pyridine ring towards electrophilic aromatic substitution (EAS) is heavily influenced by its substituents. The pyridine ring itself is electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. stackexchange.com Substituents can either further deactivate the ring (electron-withdrawing groups) or activate it (electron-donating groups).

The methoxy group (-OCH₃) at the 5-position exerts two opposing electronic effects:

Resonance (Mesomeric) Effect (+M): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the pyridine ring's π-system. stackexchange.comchemistrysteps.com This resonance effect increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent. This effect is generally dominant and makes the methoxy group an activating group. chemistrysteps.comyoutube.com

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond. stackexchange.comchemistrysteps.com This effect deactivates the ring.

Hammett Substituent Constants (σ) for the Methoxy Group
PositionHammett ConstantDominant EffectImpact on Reactivity
meta (σm)+0.12Inductive (withdrawing)Deactivating
para (σp)-0.27Resonance (donating)Activating

Hammett constants quantify the electronic effect of a substituent on a reaction center. A negative value indicates electron donation and reaction rate acceleration for electrophilic substitution, while a positive value indicates electron withdrawal and rate deceleration. utexas.edu The values shown are for a methoxy group on a benzene ring, which provide a good approximation for the effects on a pyridine ring. science.govresearchgate.net

Intramolecular Hydrogen Bonding and Conformational Preferences

The presence of multiple hydrogen bond donors (the N-H groups of the primary and secondary amines) and acceptors (the pyridine nitrogen, the methoxy oxygen, and the amine nitrogens) allows for the possibility of intramolecular hydrogen bonding (IMHB). mdpi.com An IMHB can significantly influence the molecule's three-dimensional shape, or conformation, by restricting the rotation around single bonds. mdpi.comnih.gov

In this compound, several potential IMHBs could form, creating cyclic-like structures. A likely and stabilizing IMHB would involve the hydrogen atom of the secondary amine (N-H) and the lone pair of the pyridine ring nitrogen. This would form a stable six-membered ring structure, which is conformationally favorable. nih.gov Studies on similar peptide structures containing amino acids with a 2-pyridyl group have shown that such intramolecular hydrogen bonds between an amide proton and the pyridine nitrogen are indeed formed, restricting the conformational mobility of the molecule. nih.govrsc.org

Reaction Mechanisms in Derivatization and Functionalization

The multiple reactive sites in this compound allow for a variety of derivatization and functionalization reactions.

Reactions at the Amine Moieties: The primary and secondary amines of the side chain are the most nucleophilic sites in the molecule. They will readily react with electrophiles such as acyl chlorides or alkyl halides.

Acylation: In a reaction with an acyl chloride (e.g., acetyl chloride), the primary amine is generally more reactive than the secondary amine due to less steric hindrance. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen lone pair attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form an amide, releasing HCl.

Alkylation: Alkylation with alkyl halides (e.g., methyl iodide) can occur at both the primary and secondary amines through a nucleophilic substitution (SN2) mechanism. nih.gov Controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, and the tertiary amine product can be further alkylated to form a quaternary ammonium (B1175870) salt. Selective alkylation often requires specific reaction conditions or the use of protecting groups. chemistryviews.org

Reactions at the Pyridine Ring: Due to the activating effect of the methoxy and aminoethylamino groups, the pyridine ring is susceptible to electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com

Halogenation: Reactions with halogens like bromine (Br₂) in the presence of a Lewis acid catalyst would likely lead to substitution at the 4- or 6-positions, which are activated by both the methoxy and the amino groups. The mechanism involves the attack of the electron-rich pyridine ring on the electrophilic halogen, forming a resonance-stabilized cationic intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Redox Chemistry and Electrochemical Behavior

Redox chemistry involves the transfer of electrons, leading to oxidation (loss of electrons) or reduction (gain of electrons). The electron-rich nature of this compound, due to its amine and methoxy substituents, makes it susceptible to oxidation.

Oxidation: The amine groups, particularly the primary amine, can be oxidized. Aromatic amines are known to undergo oxidation, which can sometimes lead to the formation of reactive metabolites. nih.govnih.gov For instance, studies on the oxidation of 3-aminopyridine (B143674) have shown that the reaction involves a nucleophilic attack of the amino nitrogen on an electrophilic oxidizing agent. researchgate.net The electron-donating groups on the ring would lower the oxidation potential, making the molecule easier to oxidize compared to unsubstituted aminopyridine. nih.gov Structural modifications that reduce the electron density of the ring have been shown to mitigate oxidation-related safety liabilities in similar compounds. nih.gov

Electrochemical Behavior: The electrochemical properties can be investigated using techniques like cyclic voltammetry. This method can determine the oxidation and reduction potentials of a molecule. For this compound, one would expect to observe an irreversible oxidation wave corresponding to the oxidation of the amine or the aromatic ring. The exact potential would depend on the solvent and electrolyte used but would be influenced by the electron-donating substituents. The electrochemical reduction of similar compounds, such as 4-nitropyridine-N-oxide to 4-aminopyridine, has been studied, revealing complex multi-step processes. researchgate.net

Computational and Theoretical Studies on 2 2 Aminoethylamino 5 Methoxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Without dedicated research, there is no available data on:

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interactions

Similarly, there is a lack of published studies employing molecular dynamics simulations to explore the conformational landscape of 2-(2-Aminoethylamino)-5-methoxypyridine or its interactions with other molecules or solvent environments.

Quantum Chemical Topology and Bonding Analysis

No quantum chemical topology analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), have been performed to characterize the nature of the chemical bonds and non-covalent interactions within this compound.

Machine Learning Approaches for Structure-Property Relationships

The application of machine learning (ML) to predict the physicochemical and biological properties of chemical compounds from their molecular structures has become an increasingly valuable tool in computational chemistry and drug discovery. researchgate.netnih.gov These approaches, often referred to as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models, leverage algorithms to learn complex patterns within large datasets of molecules and their associated properties. nih.govresearchgate.net For a specific molecule like this compound, machine learning models could offer a rapid, cost-effective method to estimate a wide range of characteristics without the need for extensive laboratory experiments.

The fundamental principle of these ML models is to establish a correlation between a molecule's structural features and its observed properties. researchgate.net This is achieved by representing the molecular structure numerically through a set of "descriptors." These descriptors can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex 2D and 3D representations of molecular topology, geometry, and electronic properties.

For this compound, a variety of descriptors could be computationally generated to serve as input for an ML model. A hypothetical selection of such descriptors is presented in the table below to illustrate the kind of data that would be utilized.

Table 1: Illustrative Molecular Descriptors for this compound (Note: The values in this table are hypothetical examples for illustrative purposes and are not derived from experimental or computational studies.)

Descriptor TypeDescriptor NameHypothetical Value
ConstitutionalMolecular Weight167.21
ConstitutionalNumber of Heavy Atoms12
TopologicalWiener Index168
TopologicalBalaban Index2.65
ElectronicPolar Surface Area67.5 Ų
ElectronicLogP (octanol-water partition coefficient)0.85
Quantum ChemicalHOMO Energy-5.4 eV
Quantum ChemicalLUMO Energy1.2 eV

Once a comprehensive set of descriptors is generated for a series of molecules, including the target compound, various machine learning algorithms can be trained to predict specific properties. Common algorithms employed in this field include multiple linear regression, support vector machines, random forests, and deep neural networks. nih.gov The choice of algorithm often depends on the complexity of the relationship being modeled and the size of the training dataset.

Potential properties of this compound that could be predicted using these methods include, but are not limited to:

Physicochemical Properties: Solubility, boiling point, melting point, and stability.

Pharmacokinetic Properties (ADME): Absorption, distribution, metabolism, and excretion characteristics.

Toxicological Properties: Potential for cytotoxicity, mutagenicity, or other adverse effects.

Biological Activity: Binding affinity to specific protein targets, enzyme inhibition constants, or receptor modulation activity.

Derivatization and Functionalization Strategies of 2 2 Aminoethylamino 5 Methoxypyridine

Chemical Modification of the Aminoethylamino Group

The aminoethylamino group of 2-(2-Aminoethylamino)-5-methoxypyridine possesses two nitrogen atoms, a primary and a secondary amine, which serve as key sites for various chemical transformations. These modifications allow for the introduction of a diverse range of functional groups, significantly altering the molecule's physicochemical properties.

Acylation, Alkylation, and Sulfonylation

The primary and secondary amines of the aminoethylamino side chain are nucleophilic and can readily undergo acylation, alkylation, and sulfonylation reactions. These reactions are fundamental in organic synthesis for the formation of amides, alkylamines, and sulfonamides, respectively.

Acylation involves the reaction of the amino groups with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct. The resulting amides are generally more stable and less basic than the parent amines.

Alkylation introduces alkyl groups onto the nitrogen atoms. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. The degree of alkylation can be controlled by the choice of reagents and reaction conditions.

Sulfonylation , the reaction with sulfonyl chlorides, yields sulfonamides. These derivatives are known for their distinct chemical and biological properties.

Reaction TypeReagent ExampleFunctional Group Introduced
AcylationAcetyl chlorideAcetyl group (-COCH₃)
AlkylationMethyl iodideMethyl group (-CH₃)
SulfonylationBenzenesulfonyl chlorideBenzenesulfonyl group (-SO₂Ph)

Formation of Imine (Schiff Base) Derivatives

The primary amine of the aminoethylamino group can react with aldehydes or ketones to form imines, also known as Schiff bases. scispace.comnih.gov This condensation reaction is typically reversible and is often carried out under conditions that facilitate the removal of water. scispace.com Schiff bases are versatile intermediates that can undergo further reactions, such as reduction to secondary amines or participation in cycloaddition reactions. nih.gov The formation of Schiff bases introduces a C=N double bond, which can significantly influence the electronic and steric properties of the molecule. mdpi.com

Carbonyl CompoundResulting Imine Structure
BenzaldehydeC₆H₅CH=N-(CH₂)₂-NH-(5-methoxypyridin-2-yl)
Acetone(CH₃)₂C=N-(CH₂)₂-NH-(5-methoxypyridin-2-yl)

Cyclization Reactions for Fused Heterocycles

The aminoethylamino side chain provides a versatile platform for the synthesis of fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, a variety of ring systems can be constructed, leading to complex molecules with potential biological activities. nih.govderpharmachemica.com For instance, reaction with appropriate bifunctional reagents can lead to the formation of piperazines, imidazoles, or other nitrogen-containing heterocycles. semanticscholar.org The specific heterocyclic system formed depends on the nature of the cyclizing agent and the reaction conditions employed. rsc.org

Functionalization of the 5-Methoxypyridine Moiety

The 5-methoxypyridine ring is an electron-rich aromatic system that can undergo various functionalization reactions. These modifications allow for the introduction of substituents at different positions on the pyridine (B92270) ring, further expanding the chemical diversity of the derivatives.

Electrophilic Aromatic Substitution Reactions

The pyridine ring, particularly with activating substituents like the amino and methoxy (B1213986) groups, is susceptible to electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. rsc.org The amino group at the 2-position and the methoxy group at the 5-position are both ortho-, para-directing activators. rsc.orgrsc.org Therefore, electrophilic substitution is expected to occur at the positions ortho and para to these groups, primarily at the 3-, 4-, and 6-positions of the pyridine ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

ReactionReagentExpected Position of Substitution
NitrationHNO₃/H₂SO₄3- or 6-position
BrominationBr₂/FeBr₃3- or 6-position
Friedel-Crafts AcylationCH₃COCl/AlCl₃3- or 6-position

Palladium-Catalyzed Cross-Coupling at Other Pyridine Positions

To introduce a wider range of functional groups onto the pyridine ring, palladium-catalyzed cross-coupling reactions are a powerful tool. rsc.orgresearchgate.netacs.org These reactions typically require the initial conversion of a C-H bond on the pyridine ring to a C-X bond (where X is a halogen, such as Br or I) or a triflate group. innospk.com This "handle" can then participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to form new carbon-carbon or carbon-nitrogen bonds. acs.orgresearchgate.net This strategy allows for the precise and efficient introduction of aryl, vinyl, alkyl, and amino groups at specific positions on the pyridine ring that may not be accessible through electrophilic aromatic substitution. nih.gov

Cross-Coupling ReactionCoupling PartnerBond Formed
Suzuki CouplingArylboronic acidC-C (aryl)
Heck CouplingAlkeneC-C (vinyl)
Buchwald-Hartwig AminationAmineC-N

Transformations of the Methoxy Group (e.g., demethylation)

The methoxy group at the C-5 position of the pyridine ring in this compound is a key functional group that can be chemically transformed to generate derivatives, most notably the corresponding phenol, 2-(2-aminoethylamino)-5-hydroxypyridine. This transformation, an O-demethylation, is a type of ether cleavage and is crucial for exploring the biological importance of a hydrogen bond-donating group at this position. Various reagents and conditions have been established for the demethylation of methoxypyridines, often involving strong acids or specialized reagents.

The acidic cleavage of the methyl ether is the most common strategy. This reaction typically proceeds via protonation of the ether oxygen by a strong acid, which makes the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., bromide or iodide). Due to the stability of the sp²-hybridized pyridyl-oxygen bond, the cleavage selectively occurs at the methyl-oxygen bond.

Common methods for the demethylation of related 5-methoxypyridine scaffolds include:

Strong Protic Acids: Concentrated mineral acids are effective for ether cleavage. For instance, the demethylation of 2-amino-5-methoxypyridine (B21397) to 2-amino-5-hydroxypyridine (B112774) has been successfully achieved using 95% sulfuric acid (H₂SO₄). asianpubs.orgresearchgate.net Similarly, reagents like hydrobromic acid (HBr) or hydrochloric acid (HCl) in acetic acid can facilitate this transformation. google.com

Lewis Acids: Lewis acids can also promote demethylation. For example, aluminum chloride (AlCl₃) is used for the regioselective demethylation of p-methoxy groups in phenolic esters and diaryl ketones, a principle applicable to methoxypyridines.

Selective Reagents: For substrates with multiple sensitive functional groups, more chemoselective methods are available. L-selectride has been reported for the effective demethylation of various methoxypyridine derivatives, offering an alternative under non-acidic conditions. elsevierpure.com

The resulting 5-hydroxy derivative is a critical analogue for structure-activity relationship studies, as the phenolic hydroxyl group can engage in hydrogen bonding interactions that are not possible with the parent methoxy group.

Reagent/ConditionMechanism/TypeApplicability NotesReference
95% Sulfuric Acid (H₂SO₄)Strong Acid CleavageEffective for acid-stable molecules. Used for demethylating 2-amino-5-methoxypyridine. asianpubs.orgresearchgate.net
Hydrobromic Acid (HBr) in Acetic AcidStrong Acid CleavageClassic method for aryl methyl ether cleavage. Provides both a strong acid and a good nucleophile (Br⁻). google.com
Hydrochloric Acid (HCl) in Acetic AcidStrong Acid CleavageSimilar to HBr, though Cl⁻ is a weaker nucleophile. google.com
L-selectrideChemoselective ReductionUseful for substrates sensitive to strong acids. Offers high chemoselectivity for methoxypyridines. elsevierpure.com
Aluminum Chloride (AlCl₃)Lewis Acid CleavagePromotes cleavage by coordination to the ether oxygen.

Coordination Chemistry and Ligand Applications of 2 2 Aminoethylamino 5 Methoxypyridine

Role in Catalysis and Organic Transformations

Asymmetric Catalysis with Chiral Analogues

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in pharmaceuticals and fine chemicals. Pyridine-containing chiral ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. However, specific research detailing the synthesis of chiral analogues of 2-(2-Aminoethylamino)-5-methoxypyridine and their subsequent application in asymmetric catalysis is not readily found in the current body of scientific literature.

In principle, chiral analogues of this ligand could be designed by introducing stereocenters on the ethylamino backbone or by employing a chiral scaffold. Such modifications would create a chiral environment around a coordinated metal center, which could, in turn, induce enantioselectivity in catalytic transformations such as hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions. The methoxy (B1213986) group at the 5-position of the pyridine (B92270) ring could electronically influence the catalytic activity of the metal center.

Despite this potential, there are no specific examples or detailed research findings available to construct a data-driven analysis of their catalytic performance, including substrate scope, enantiomeric excesses (ee%), and turnover numbers (TON).

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in determining the structure, porosity, and functional properties of the resulting material. Amine-functionalized ligands are of particular interest for applications such as CO2 capture and catalysis due to the basicity of the amino groups.

The bifunctional nature of this compound, with its pyridine nitrogen and two amino groups, suggests its potential as a versatile building block for the construction of MOFs and coordination polymers. The pyridine and amino groups can coordinate to metal centers, potentially leading to the formation of multidimensional networks. The methoxy group could also play a role in modifying the properties of the framework.

However, a thorough search of scientific databases reveals a lack of studies reporting the successful integration of this compound as a primary or secondary ligand in the synthesis of MOFs or coordination polymers. Consequently, there is no available data on the structural characteristics (e.g., topology, pore size) or functional properties (e.g., gas sorption, catalysis) of such materials. While research on MOFs and coordination polymers utilizing other aminopyridine-based ligands exists, this information is not directly applicable to the specific compound requested.

Due to the absence of specific research data for this compound in these applications, no interactive data tables can be generated.

Supramolecular Chemistry and Self Assembly of 2 2 Aminoethylamino 5 Methoxypyridine Systems

Investigation of Non-Covalent Interactions: Hydrogen Bonding and π-Stacking

This would involve a detailed analysis of the potential for hydrogen bond formation involving the amino groups and the pyridine (B92270) nitrogen. The methoxy (B1213986) group could also influence electronic distribution and thereby modulate these interactions. Furthermore, the pyridine ring introduces the possibility of π-stacking interactions, which are crucial in the formation of larger assemblies.

Formation of Self-Assembled Architectures in Solution and Solid State

Research in this area would explore how individual molecules of 2-(2-Aminoethylamino)-5-methoxypyridine spontaneously organize into ordered structures. This would include studies on its crystallization behavior to understand solid-state packing and spectroscopic or scattering techniques to investigate aggregation in various solvents.

Molecular Recognition and Host-Guest Chemistry

This subsection would focus on the ability of this compound to selectively bind to other molecules (guests). The specific arrangement of its functional groups could create a binding pocket for ions or small organic molecules, a fundamental concept in the development of sensors and molecular transport systems.

Biomimetic Catalysis and Enzyme Mimicry Concepts

Given the presence of nitrogen atoms capable of coordinating with metal ions, this compound could potentially be explored as a ligand in the creation of synthetic catalysts that mimic the function of natural enzymes. Such studies would involve complexation with transition metals and testing the catalytic activity of the resulting complexes in various organic reactions.

The absence of published data in these specific areas for this compound means that a scientifically accurate and informative article adhering to the requested detailed outline cannot be generated. Further experimental research is required to characterize the supramolecular properties of this compound.

Structure Activity Relationship Sar Studies: Mechanistic Insights

Defining Molecular Descriptors and Physicochemical Parameters Influencing Activity

The biological activity of a molecule like 2-(2-Aminoethylamino)-5-methoxypyridine is governed by a range of physicochemical properties that influence its ability to reach and interact with a biological target. These properties can be quantified using molecular descriptors, which are numerical values that characterize the molecule's topology, electronics, and steric profile.

Key physicochemical parameters include lipophilicity, electronic effects, and steric factors. Lipophilicity, often measured as the partition coefficient (LogP), dictates the compound's ability to traverse cellular membranes. nih.gov The pyridine (B92270) ring, similar to benzene (B151609), is planar and capable of pi-pi interactions, but the nitrogen atom enhances its aqueous solubility and ability to form hydrogen bonds. nih.gov The methoxy (B1213986) and aminoethylamino substituents further modulate these properties. The basicity of the nitrogen atoms (pKa) is another critical parameter, as the ionization state of the molecule at physiological pH affects receptor binding and membrane passage.

Hydrogen bonding capacity is a crucial descriptor for this molecule. The primary and secondary amines of the ethylamino side chain act as hydrogen bond donors, while the pyridine nitrogen and the oxygen of the methoxy group serve as hydrogen bond acceptors. These features are pivotal for specific interactions with target proteins.

Below is a table of predicted physicochemical parameters for the core structure, 2-Amino-5-methoxypyridine (B21397), which provides a baseline for understanding the properties of the title compound.

Molecular DescriptorPredicted Value (for 2-Amino-5-methoxypyridine)Significance in Biological Activity
Molecular Weight 124.14 g/mol sigmaaldrich.comInfluences absorption and distribution.
LogP 0.86 chemsrc.comIndicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1 (Primary Amine)Potential to form key interactions with receptor sites.
Hydrogen Bond Acceptors 3 (Pyridine N, Methoxy O, Amine N)Crucial for molecular recognition and binding affinity.
Polar Surface Area (PSA) 48.14 Ų chemsrc.comAffects transport properties and blood-brain barrier penetration.
pKa (Predicted to be basic)Determines the degree of ionization at physiological pH, impacting solubility and receptor interaction.

Note: The table is based on data for the related compound 2-Amino-5-methoxypyridine. The addition of the aminoethyl group in this compound would increase the molecular weight, polarity (PSA), and number of hydrogen bond donors, likely altering the LogP and pKa values.

Impact of Structural Modifications on Ligand-Receptor or Ligand-Enzyme Interactions

SAR studies involve systematically altering a molecule's structure to observe the resulting changes in biological activity. For this compound, modifications to its three key regions—the pyridine core, the 5-methoxy group, and the 2-aminoethylamino side chain—would provide critical insights into its interaction with a biological target. researchgate.net

The 5-Methoxy Group: The methoxy group at the 5-position is an electron-donating group that can influence the basicity of the pyridine nitrogen. Its oxygen atom can also act as a hydrogen bond acceptor. Studies on similar methoxyphenyl derivatives show that the position of the methoxy group can significantly affect biological activity and even crystal packing, which can influence bioavailability. mdpi.com Replacing the methoxy group with other substituents (e.g., hydroxyl, halogen, or larger alkoxy groups) would probe the steric and electronic requirements of the binding pocket. For instance, the presence of methoxy groups in other pyridine derivatives has been shown to enhance antiproliferative activity. nih.gov

The 2-Aminoethylamino Side Chain: This side chain is arguably the most critical feature for modulating potency and selectivity.

Chain Length: Altering the length of the ethyl linker (e.g., to methyl or propyl) would test the spatial tolerance of the binding site. Studies on other molecules with flexible side chains show that optimal chain length is crucial for positioning key interacting groups correctly. mdpi.com

Amine Basicity: The primary and secondary amines are likely protonated at physiological pH, allowing for ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a receptor pocket. N-methylation of the amines could alter their basicity and steric profile, which often impacts binding affinity and intrinsic activity. nih.gov

Substitution: Introducing substituents on the side chain could explore further hydrophobic or polar interactions. However, in related 2-aminopyridine (B139424) series, substitutions on the 2-amino group often lead to a loss of activity, suggesting this primary amine might be essential for a critical hydrogen bonding interaction. nih.gov

Elucidation of Key Pharmacophoric Elements for Specific Binding Modes

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. dergipark.org.trnih.gov By analyzing the structure of this compound, a hypothetical pharmacophore model can be proposed.

The key pharmacophoric elements are:

Aromatic Ring (AR): The pyridine ring serves as a hydrophobic feature capable of van der Waals or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding site. nih.gov

Hydrogen Bond Acceptor (HBA): The pyridine ring nitrogen is a distinct HBA. The oxygen atom of the 5-methoxy group provides another HBA feature.

Hydrogen Bond Donor (HBD): The -NH groups of the aminoethylamino side chain are strong hydrogen bond donors.

Positive Ionizable Feature (PIF): At physiological pH, the nitrogen atoms in the side chain are likely to be protonated, forming a cationic center that can engage in strong electrostatic or ionic interactions with negatively charged residues in the receptor. nih.gov

The flexible ethylamino linker allows these pharmacophoric features to adopt various spatial conformations to fit optimally within a binding pocket.

Pharmacophoric FeatureStructural MoietyPotential Interaction Type
Aromatic Ring (AR) Pyridine Ringπ-π stacking, Hydrophobic
Hydrogen Bond Acceptor (HBA) Pyridine NitrogenHydrogen Bond
Hydrogen Bond Acceptor (HBA) Methoxy OxygenHydrogen Bond
Hydrogen Bond Donor (HBD) Secondary Amine (-NH-)Hydrogen Bond
Hydrogen Bond Donor (HBD) Primary Amine (-NH₂)Hydrogen Bond
Positive Ionizable Feature (PIF) Aminoethylamino GroupIonic Interaction / Salt Bridge

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational chemistry offers powerful tools to rationalize SAR data and guide the design of new compounds. Molecular docking is a particularly valuable technique used to predict the preferred orientation and binding affinity of one molecule to a second when they are bound to each other. nih.govnih.gov

In the context of this compound, if the three-dimensional structure of its biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be performed. The process involves:

Preparation of the Ligand and Receptor: Generating a 3D conformation of this compound and preparing the protein structure by adding hydrogen atoms and assigning charges.

Defining the Binding Site: Identifying the active site or binding pocket of the protein, often based on the location of a known co-crystallized ligand.

Docking Simulation: Using a scoring algorithm, the program samples a large number of possible conformations of the ligand within the binding site and ranks them based on a calculated binding energy or score. d-nb.info

The results from a docking study can provide a plausible binding hypothesis, visualizing how the pharmacophoric features identified in section 9.3 interact with specific amino acid residues. For example, a simulation might show the protonated side chain forming a salt bridge with an aspartic acid residue, the primary amine hydrogen-bonding to a backbone carbonyl, and the pyridine ring sitting in a hydrophobic pocket. nih.gov

This information is invaluable for:

Explaining Experimental SAR: Rationalizing why certain structural modifications increase or decrease activity. For instance, if docking shows a tight steric fit around the methoxy group, it would explain why larger substituents at that position are detrimental to activity.

Guiding New Compound Design: Suggesting new modifications to improve binding affinity. The model might reveal an unoccupied hydrophobic pocket, prompting the synthesis of an analog with an additional lipophilic group to fill that space.

By integrating computational approaches with experimental synthesis and testing, a more efficient and informed drug design cycle can be achieved. informahealthcare.com

Q & A

What are the optimal synthesis routes for 2-(2-Aminoethylamino)-5-methoxypyridine, and how can purity be ensured?

Category: Basic Research
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 5-methoxypyridine derivatives with ethylenediamine under controlled pH (e.g., using a base like triethylamine) can yield the target compound . Purification is critical; silica gel chromatography (with gradients of ethyl acetate/methanol) is effective for isolating the compound, while recrystallization in ethanol or acetonitrile can further enhance purity (>95%) . Analytical methods like HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR should confirm structural integrity and purity .

How do structural modifications (e.g., substituent position) influence the biological activity of this compound?

Category: Advanced Research
Answer:
The methoxy group at the 5-position and the aminoethylamino side chain at the 2-position are critical for intermolecular interactions (e.g., hydrogen bonding with biological targets). Modifying substituent positions alters electronic properties and steric hindrance, impacting binding affinity. For example, fluorination at the 4-position (as in related pyridine derivatives) increases metabolic stability but may reduce solubility . Computational modeling (docking studies with proteins like kinases) combined with SAR assays can systematically evaluate these effects .

What advanced analytical techniques are recommended for characterizing this compound and its intermediates?

Category: Basic Research
Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies functional groups and confirms regiochemistry. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 168.11) .
  • HPLC: Reverse-phase HPLC with UV/Vis detection monitors purity and stability under varying pH/temperature .

How can researchers resolve contradictions in reported synthetic yields for this compound?

Category: Advanced Research
Answer:
Discrepancies in yields (e.g., 60% vs. 85%) often stem from reaction conditions. Key variables include:

  • Temperature: Higher temperatures (>80°C) may degrade sensitive intermediates .
  • Catalyst Use: Palladium or copper catalysts can improve coupling efficiency in multi-step syntheses .
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility but may require rigorous drying to avoid side reactions .
    Systematic Design of Experiments (DoE) with factorial analysis can isolate optimal conditions .

What experimental design principles apply when assessing this compound’s bioactivity in cellular assays?

Category: Advanced Research
Answer:

  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM to determine IC₅₀ values. Include positive controls (e.g., known kinase inhibitors) .
  • Cytotoxicity Screening: Use MTT or resazurin assays in normal cell lines (e.g., HEK293) to rule off-target effects .
  • Mechanistic Studies: Combine Western blotting (phosphorylation status of target proteins) and flow cytometry (apoptosis markers) for mechanistic insights .

What are the stability profiles and recommended storage conditions for this compound?

Category: Basic Research
Answer:
The compound is hygroscopic and light-sensitive. Stability studies show:

  • Short-Term: Stable in DMSO at -20°C for 1 month (degradation <5%) .
  • Long-Term: Store under argon at -80°C in amber vials to prevent oxidation and hydrolysis .
    Regular HPLC analysis is advised to monitor degradation (e.g., methoxy group hydrolysis to phenol derivatives) .

How can this compound be utilized in catalytic systems?

Category: Advanced Research
Answer:
The aminoethylamino group acts as a ligand for transition metals (e.g., Ir, Ru) in photocatalysts. For example:

  • Photoredox Catalysis: Complexes with Ir(III) enable C–H activation in cross-coupling reactions (e.g., aryl-aryl bond formation) .
  • Reaction Optimization: Ligand-to-metal ratio (1:1 vs. 2:1) and counterion choice (PF₆⁻ vs. BF₄⁻) significantly impact catalytic efficiency .

How should researchers validate conflicting data on this compound’s solubility and partition coefficients (LogP)?

Category: Advanced Research
Answer:
Reported LogP values (e.g., 1.2 vs. 1.8) may arise from methodological differences:

  • Experimental LogP: Use shake-flask method (octanol/water) with HPLC quantification .
  • Computational Predictions: Compare results from software (e.g., ChemAxon, ACD/Labs) to experimental data .
  • Solubility Enhancement: Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes can improve aqueous solubility for in vivo studies .

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